2-Chloro-4-(naphthalen-2-yl)pyrimidine
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Overview
Description
2-Chloro-4-(naphthalen-2-yl)pyrimidine is a chemical compound with the molecular formula C14H9ClN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for instance, favors the formation of C-4 substituted products . The synthesis of 2-chloro-4-(naphthalen-2-yl)pyrimidine can also involve the reaction of ketones with nitriles .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(naphthalen-2-yl)pyrimidine can be obtained from databases like the NIST Chemistry WebBook .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis and Chemical Characterization
Organochalcogen Derivatives Synthesis : A study by Arora et al. (2014) details the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives, including 2-Chloro-4-(naphthalen-2-yl)pyrimidine. These compounds are synthesized by nucleophilic substitution of chlorine in dichloro- and trichloropyrimidines with chalcogen bearing aryl anions.
Crystal Structure Determination : Research by Subasri et al. (2017) and Subasri et al. (2017) focuses on determining the crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives, including those related to 2-Chloro-4-(naphthalen-2-yl)pyrimidine.
Antimicrobial Activity and DFT Studies : A study by Chioma et al. (2018) synthesizes a pyrimidine-based ligand related to 2-Chloro-4-(naphthalen-2-yl)pyrimidine and examines its antimicrobial activity. The electronic, structural, and spectroscopic properties of the compounds are also explored using density functional theory.
One-Pot Synthesis of Uracils : Research by Bardagi & Rossi (2008) includes a study on the synthesis of 6-substituted uracils using a compound structurally similar to 2-Chloro-4-(naphthalen-2-yl)pyrimidine in a one-pot reaction.
Novel Antibacterial Agents Synthesis : A study by Lahsasni (2014) presents the synthesis of new pyrimidine analogs with a structure incorporating elements of 2-Chloro-4-(naphthalen-2-yl)pyrimidine as potential antibacterial agents.
Optoelectronic and Charge Transfer Properties : Research by Irfan et al. (2019) explores the optoelectronic and charge transfer properties of compounds similar to 2-Chloro-4-(naphthalen-2-yl)pyrimidine.
Dissociation Constants and Thermodynamic Parameters : A study by Bhesaniya & Baluja (2014) investigates the dissociation constants and thermodynamic parameters of novel pyrimidine derivatives in mixed solvents, providing insight into the chemical properties of compounds like 2-Chloro-4-(naphthalen-2-yl)pyrimidine.
Synthesis of Thiazole and Pyrimidine Derivatives : Research by Gomha & Badrey (2013) includes the synthesis of thiazole and pyrimidine derivatives incorporating a naphthalene moiety, relevant to the study of 2-Chloro-4-(naphthalen-2-yl)pyrimidine.
Antimicrobial Activity of Substituted Pyrimidine Derivatives : A study by Voskienė et al. (2011) explores the antimicrobial activity of mono- and disubstituted pyrimidine derivatives, which is relevant to understanding the biological activities of similar compounds like 2-Chloro-4-(naphthalen-2-yl)pyrimidine.
Bathochromic Effect in Iridium Complexes : The study by Yang et al. (2006) examines the bathochromic effect of trifluoromethyl-substituted pyrimidine ligands in color tuning of iridium complexes, which could be applicable to the study of 2-Chloro-4-(naphthalen-2-yl)pyrimidine derivatives.
In Silico Approach Against COVID-19 : Research by Rane et al. (2020) explores diaryl pyrimidine analogues, including structures similar to 2-Chloro-4-(naphthalen-2-yl)pyrimidine, as potential inhibitors in the treatment of COVID-19.
Anticonvulsant Activity Evaluation : A study by Ghareb et al. (2017) investigates the synthesis and anticonvulsant activity of naphthalen-2-yl acetate and related derivatives, providing insights into the medicinal applications of related compounds.
Safety And Hazards
Future Directions
Research is ongoing to develop new pyrimidine derivatives with enhanced pharmacological activities . For instance, a series of novel triazole-pyrimidine-based compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . Another study synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity .
properties
IUPAC Name |
2-chloro-4-naphthalen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIPCHARTLTIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
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